N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Description
N-(2-Methoxyethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with a tetrazole ring and a methoxyethyl carboxamide group. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic applications.
Properties
Molecular Formula |
C12H15N5O2S |
|---|---|
Molecular Weight |
293.35 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C12H15N5O2S/c1-19-6-5-13-11(18)10-8-3-2-4-9(8)20-12(10)17-7-14-15-16-17/h7H,2-6H2,1H3,(H,13,18) |
InChI Key |
HIRIJWCFMQEYGC-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3 |
Origin of Product |
United States |
Biological Activity
N-(2-methoxyethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activities, mechanisms of action, and relevant research findings.
Molecular Formula: C13H15N5OS2
Molecular Weight: 321.4 g/mol
IUPAC Name: [2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl]-thiomorpholin-4-ylmethanone
Canonical SMILES: C1CC2=C(C1)SC(=C2C(=O)N3CCSCC3)N4C=NN=N4
The biological activity of this compound is largely attributed to its structural components, particularly the tetrazole ring and thiophene core. These structures enable interaction with various molecular targets, including enzymes and receptors involved in cancer cell proliferation. The compound's mechanism may involve:
- Inhibition of Tubulin Polymerization: Similar to other thiophene derivatives, it may disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis: Evidence suggests that it activates caspases, which are critical for programmed cell death.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a related compound demonstrated broad-spectrum antiproliferative activity against various cancer cell lines with submicromolar GI50 values. The following table summarizes the growth inhibition effects observed in different cell lines:
| Cell Line | GI50 (μM) | Comparison with Nocodazole (μM) |
|---|---|---|
| OVACAR-4 | 2.01 | 22.28 |
| OVACAR-5 | 2.27 | 20.75 |
| CAKI-1 | 0.69 | 1.11 |
| T47D | 0.362 | 81.283 |
These results indicate that the compound exhibits potent anticancer activity, outperforming some established treatments like nocodazole.
Mechanistic Studies
Further mechanistic investigations revealed that the compound induces G2/M phase arrest in A549 lung cancer cells and promotes early apoptosis through caspase activation. This suggests that its anticancer effects are mediated by disrupting normal cell cycle progression and promoting cell death.
Case Studies
Several studies have focused on the biological evaluation of thiophene-based compounds similar to this compound:
- Study on Cyclohepta[b]thiophenes: A study evaluating cyclohepta[b]thiophenes showed promising anticancer activity with minimal cytotoxicity across various cell lines, indicating a favorable therapeutic index.
- Mechanistic Insights from In Vivo Models: In vivo studies using CT26 murine models demonstrated significant tumor growth reduction when treated with related compounds, further supporting their potential as effective anticancer therapeutics.
Comparison with Similar Compounds
Key Structural Features:
- Cyclopenta[b]thiophene core : A fused bicyclic system providing rigidity and planar geometry.
- Tetrazole substituent : A 1H-tetrazol-1-yl group at position 2, acting as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity .
- Methoxyethyl carboxamide : A polar side chain at position 3, influencing solubility and pharmacokinetic properties .
Structural Analogues and Substituent Effects
The biological and physicochemical profiles of cyclopenta[b]thiophene derivatives depend heavily on substituents at positions 2 and 3. Below is a comparative analysis of key analogues:
Table 1: Structural and Property Comparison
Key Observations:
Tetrazole vs. Other Substituents: The tetrazole group in the target compound and its N-(4-methoxyphenyl) analogue enhances polarity (logP ~3.8–4.1) compared to non-tetrazole derivatives (e.g., logP = 2.98 for benzofuran-carboxamide) . Tetrazole-containing derivatives show higher predicted kinase inhibitory activity due to hydrogen bonding with ATP-binding pockets .
Carboxamide Side Chain :
- The methoxyethyl group in the target compound improves aqueous solubility compared to aromatic substituents (e.g., phenyl or benzofuran), as evidenced by its lower logP (3.83 vs. 4.12 for the N-(4-methoxyphenyl) analogue) .
- Bulky substituents (e.g., 4-methyl-2-phenylthiazole) reduce metabolic clearance but may compromise bioavailability .
Biological Activity: Anticonvulsant activity is prominent in derivatives with thiophene-carbonylamino substituents (e.g., compound from ), likely due to enhanced blood-brain barrier penetration . Antiproliferative effects are linked to electron-withdrawing groups (e.g., cyano) that stabilize interactions with tyrosine kinase receptors .
Pharmacokinetic and ADME Profiles
Table 2: ADME Comparison (Selected Compounds)
Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
